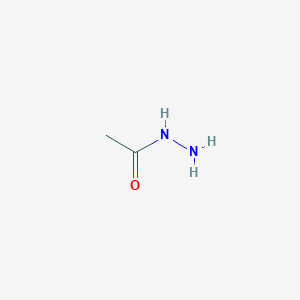
1-Tetratriacontanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Tetratriacontanamine (also known as 1-TTA) is an organic compound that is a member of the triacontanamine family. It is a colorless, water-soluble, crystalline solid that is used in various scientific research experiments and industrial processes. 1-TTA is a versatile compound, with numerous applications in both organic and inorganic chemistry. 1-TTA is also used as a precursor for the synthesis of various compounds, such as polymers, surfactants, and catalysts.
Scientific Research Applications
Metal-catalyzed Synthesis of Tetrazines
A study by Yang et al. (2012) discusses the metal-catalyzed one-pot synthesis of tetrazines from aliphatic nitriles and hydrazine. Tetrazines have broad applications in bioorthogonal coupling, imaging, diagnostics, and materials science. The methodology presented could enhance the accessibility of tetrazines for various scientific applications, potentially including those related to compounds like 1-Tetratriacontanamine (Yang et al., 2012).
Nonantibiotic Properties of Tetracyclines
Sapadin and Fleischmajer (2006) reviewed the nonantibiotic properties of tetracyclines, highlighting their biological actions affecting inflammation, proteolysis, angiogenesis, and more. While this study focuses on tetracyclines, it sheds light on the diverse potential applications of chemical compounds beyond their primary uses, which could be relevant for understanding the broader implications of this compound research (Sapadin & Fleischmajer, 2006).
Materials Science and Drug Development
Sun (2009) discusses the concept of the Materials Science Tetrahedron (MST) in pharmaceutical research, emphasizing the inter-dependent relationship among structure, properties, performance, and processing of drugs. This concept could be applicable to the development and research of compounds like this compound, offering a framework for exploring its potential applications (Sun, 2009).
properties
IUPAC Name |
tetratriacontan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-35H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMKRVHBPCRHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H71N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)








